molecular formula C29H18O B1215407 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one CAS No. 5660-91-3

1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one

Cat. No.: B1215407
CAS No.: 5660-91-3
M. Wt: 382.5 g/mol
InChI Key: MNSDGJFEKUKHGO-UHFFFAOYSA-N
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Description

1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one, also known as dibenzoylmethane (DBM), is a natural compound found in various plants, including turmeric. DBM has been widely studied for its potential therapeutic properties.

Scientific Research Applications

Photoreaction Studies

1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one has been studied for its photoreaction properties. In one study, its irradiation with ultraviolet light in the presence of a protic solvent resulted in oxidative cyclization to phenanthrene derivatives (Toshima & Moritani, 1967). Another study explored the photochemical reaction of this compound with oxygen, leading to the formation of various phenanthrene derivatives, highlighting its potential in photochemical synthesis (Dennis et al., 2006).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural analysis of compounds derived from this compound. Studies have focused on the creation of complex polycyclic structures and analyzing their molecular configurations using techniques like X-ray crystallography (Yoshida et al., 1983; Minaba & Suzuki, 1986).

Magnetic Resonance Studies

The compound has been utilized in NMR studies, particularly for investigating crowded Diels–Alder adducts. This research provides insights into hindered rotations and magnetic anisotropy in complex molecular structures (Tokhunts, Ramirez, & Rothchild, 2004).

Photophysical Properties and Sensing Applications

Research on derivatives of this compound has revealed their potential in sensing applications. For instance, tetraaryldibenzoimidazo isoquinolines synthesized from this compound have shown strong emissions and potential as fluorescent chemosensors for detecting solvent polarity, acidity, or nitroaromatics (Li et al., 2013).

Synthesis of Novel Compounds

This compound has been used in the synthesis of a variety of novel compounds. These studies demonstrate the versatility of this compound in creating diverse chemical structures with potential applications in various fields of chemistry (Jacob et al., 2005; Connors & Goroff, 2016).

Organometallic Chemistry

The compound has also found application in organometallic chemistry, as seen in the synthesis of cyclopenta[l]phenanthrene titanium trichloride derivatives. These compounds have been used as catalysts for styrene polymerization, demonstrating the compound's role in facilitating important industrial reactions (Schneider, Prosenc, & Brintzinger, 1997).

Photoinduced Electron Transfer Studies

In the field of photochemistry, this compound has been used in studies exploring photoinduced electron transfer reactions. These studies contribute to a better understanding of electron dynamics in complex molecular systems (Ishii et al., 1998).

Exploration in Cycloaddition Reactions

The compound has been a subject of interest in studies of cycloaddition reactions, providing insights into the mechanisms and yields of various chemical reactions. This research aids in the development of more efficient synthetic routes in organic chemistry (Lee et al., 2006; Harvey et al., 1993).

Friedel-Crafts Acetylation Studies

Research has also been conducted on the Friedel-Crafts acetylation of derivatives of this compound. These studies contribute to the understanding of acetylation reactions in complex aromatic systems (Minabe et al., 1988).

Organometallic Synthesis

Lastly, the compound has been used in the synthesis of organometallic complexes, providing insights into the structural and molecular properties of these complexes through crystallographic analysis (Reisner et al., 1980).

Mechanism of Action

Target of Action

Phencyclone has been shown to form endo [4 + 2] π-cycloadducts with various dienophiles including styrenes and a number of cyclic alkenes . This suggests that the primary targets of Phencyclone are these dienophiles, which are a type of chemical compound that can donate an electron pair to form a chemical bond in coordination chemistry .

Mode of Action

Phencyclone interacts with its targets through a process known as the Diels-Alder reaction . This is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . The high reactivity and high regio- and periselectivity make Phencyclone an ideal diene for Diels-Alder reactions .

Biochemical Pathways

The Diels-Alder reaction that Phencyclone undergoes with dienophiles is a crucial part of synthetic organic chemistry, polymer chemistry, and materials science . The reaction leads to stereospecific formation of cyclohexene rings, which are key components in many biochemical pathways and natural products .

Pharmacokinetics

It’s important to note that the adme properties of a compound significantly impact its bioavailability and pharmacological effects . Future research is needed to fully understand the pharmacokinetics of Phencyclone.

Result of Action

The result of Phencyclone’s action is the formation of highly specific and stereospecific cyclohexene rings via the Diels-Alder reaction . These rings are integral parts of many complex organic compounds, including many natural products and pharmaceuticals .

Action Environment

The action of Phencyclone is influenced by several environmental factors. Additionally, the solvent used can also impact the reaction . Understanding these environmental influences is crucial for optimizing the use of Phencyclone in chemical reactions.

Properties

IUPAC Name

1,3-diphenylcyclopenta[l]phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSDGJFEKUKHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205165
Record name 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5660-91-3
Record name 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one
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Record name Phencyclone
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Record name 5660-91-3
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Record name 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one
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Record name 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phencyclone has a molecular formula of C29H18O and a molecular weight of 386.45 g/mol. []

A: Phencyclone has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR. [, , , , , , , , , , , , , , , , , , , , , ] Researchers have also used Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy to investigate its structural properties. [, ] X-ray crystallography has been employed to determine the crystal structures of phencyclone and its derivatives. [, , , , ]

A: Phencyclone exhibits solubility in various organic solvents, including chloroform, dichloromethane, toluene, and acetone. [, , , , , , , , ]

A: Phencyclone is a highly reactive diene in Diels-Alder reactions due to its electron-rich cyclopentadienone ring system. [, , , , , , , , , , , , , , , , , , , , , , , ] It readily undergoes cycloaddition with various dienophiles, including maleimides, benzoquinones, and alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: Phencyclone Diels-Alder adducts often exhibit hindered rotation of the bridgehead phenyl groups due to steric crowding. [, , , , , , , , , , , , , , , , , ] The adducts also display significant magnetic anisotropic effects, influencing the NMR chemical shifts of protons within the molecule. [, , , , , , , , , , , , , , , , , ]

A: Researchers have employed a wide range of dienophiles, including N-alkylmaleimides, N-arylmaleimides, maleic anhydride, p-benzoquinone, N-carbamoylmaleimide, 4-methyl-1,2,4-triazoline-3,5-dione, p-fluoranil, norbornadiene, and various substituted alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: Yes, researchers have employed computational chemistry techniques, particularly ab initio calculations, to investigate the geometries, energies, and electronic properties of phencyclone Diels-Alder adducts. [, , , , , , , , , , ] These calculations provide insights into the hindered rotation of bridgehead phenyl groups and magnetic anisotropic effects observed in NMR spectra. [, , , , , , , , , , ]

A: Phencyclone was first synthesized in the early 20th century, and its reactivity in Diels-Alder reactions was recognized early on. [, ]

A: Key milestones include the extensive investigation of its Diels-Alder reactivity with various dienophiles, the application of advanced NMR techniques to study hindered rotation and anisotropic effects in its adducts, and the use of computational methods to elucidate the structural and electronic properties of phencyclone derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]

A: While phencyclone is primarily known for its role in organic synthesis, its derivatives, particularly those exhibiting fluorescence properties, have potential applications in materials science, sensing technologies, and biomedical research. [, ]

A: Yes, phencyclone research benefits from collaborations between organic chemists, analytical chemists, computational chemists, and material scientists. These collaborations facilitate the development of novel phencyclone-based materials and their applications in various fields. [, ]

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